molecular formula C24H24N4O3S B5183084 N'-[phenyl(4-pyridinyl)methylene]-1-(phenylsulfonyl)-4-piperidinecarbohydrazide

N'-[phenyl(4-pyridinyl)methylene]-1-(phenylsulfonyl)-4-piperidinecarbohydrazide

Cat. No. B5183084
M. Wt: 448.5 g/mol
InChI Key: VFTMOUXWGZTJEL-WNAAXNPUSA-N
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Description

N'-[phenyl(4-pyridinyl)methylene]-1-(phenylsulfonyl)-4-piperidinecarbohydrazide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in the treatment of various diseases. This compound is also known as PMSF-hydrazone and has been synthesized through various methods.

Mechanism of Action

N'-[phenyl(4-pyridinyl)methylene]-1-(phenylsulfonyl)-4-piperidinecarbohydrazide exerts its pharmacological effects through the inhibition of various enzymes and receptors. This compound has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in the degradation of acetylcholine. This leads to an increase in the levels of acetylcholine, which is a neurotransmitter involved in the regulation of various physiological functions. N'-[phenyl(4-pyridinyl)methylene]-1-(phenylsulfonyl)-4-piperidinecarbohydrazide has also been shown to inhibit the activity of various enzymes involved in the biosynthesis of prostaglandins, which are involved in the regulation of inflammation.
Biochemical and Physiological Effects:
N'-[phenyl(4-pyridinyl)methylene]-1-(phenylsulfonyl)-4-piperidinecarbohydrazide has been shown to have various biochemical and physiological effects. This compound has been shown to increase the levels of acetylcholine, which is involved in the regulation of various physiological functions, such as learning and memory. N'-[phenyl(4-pyridinyl)methylene]-1-(phenylsulfonyl)-4-piperidinecarbohydrazide has also been shown to inhibit the activity of various enzymes involved in the biosynthesis of prostaglandins, leading to a reduction in inflammation.

Advantages and Limitations for Lab Experiments

N'-[phenyl(4-pyridinyl)methylene]-1-(phenylsulfonyl)-4-piperidinecarbohydrazide has various advantages and limitations for lab experiments. One of the advantages is its potential applications in the treatment of various diseases, such as Alzheimer's disease, cancer, inflammation, and bacterial infections. However, one of the limitations is the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are various future directions for the study of N'-[phenyl(4-pyridinyl)methylene]-1-(phenylsulfonyl)-4-piperidinecarbohydrazide. One of the future directions is the determination of its safety and efficacy in humans. Another future direction is the development of more efficient and cost-effective synthesis methods. Furthermore, the study of the structure-activity relationship of this compound may lead to the development of more potent analogs with improved pharmacological properties.

Synthesis Methods

N'-[phenyl(4-pyridinyl)methylene]-1-(phenylsulfonyl)-4-piperidinecarbohydrazide has been synthesized through various methods. One of the most common methods is the reaction between N'-phenylpyridine-4-carboxaldehyde and 1-(phenylsulfonyl)-4-piperidinecarbohydrazide in the presence of a catalyst. Other methods include the use of different reagents and solvents, such as acetic anhydride and acetonitrile.

Scientific Research Applications

N'-[phenyl(4-pyridinyl)methylene]-1-(phenylsulfonyl)-4-piperidinecarbohydrazide has been extensively studied for its potential applications in the treatment of various diseases. This compound has shown promising results in the inhibition of various enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. It has also been studied for its potential applications in the treatment of cancer, inflammation, and bacterial infections.

properties

IUPAC Name

1-(benzenesulfonyl)-N-[(E)-[phenyl(pyridin-4-yl)methylidene]amino]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O3S/c29-24(21-13-17-28(18-14-21)32(30,31)22-9-5-2-6-10-22)27-26-23(19-7-3-1-4-8-19)20-11-15-25-16-12-20/h1-12,15-16,21H,13-14,17-18H2,(H,27,29)/b26-23+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFTMOUXWGZTJEL-WNAAXNPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NN=C(C2=CC=CC=C2)C3=CC=NC=C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1C(=O)N/N=C(\C2=CC=CC=C2)/C3=CC=NC=C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(E)-phenyl(pyridin-4-yl)methylidene]-1-(phenylsulfonyl)piperidine-4-carbohydrazide

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